molecular formula C10H16ClN3O B1479074 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine CAS No. 1861149-96-3

6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine

Cat. No.: B1479074
CAS No.: 1861149-96-3
M. Wt: 229.71 g/mol
InChI Key: GLCRMZUTYCSVFV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” are not detailed in the retrieved sources. Pyrimidinamines, in general, are known to participate in various chemical reactions due to the reactivity of the pyrimidine ring .

Scientific Research Applications

Chemical Transformations and Synthesis

Research on pyrimidinones, including compounds similar to 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine, indicates their utility in chemical transformations. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into various substituted amino and chloro pyrimidine derivatives (Botta et al., 1985). These derivatives have potential in the synthesis of a wide range of chemicals and pharmaceuticals.

Pharmacological Applications

The pyrimidine structure is pivotal in pharmacological research. Compounds like 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which share a structural similarity with this compound, have been found to exhibit significant antihypertensive activity (Bennett et al., 1981).

Anticancer Properties

Research on structurally related pyrimidine derivatives shows potential in anticancer applications. For instance, the compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated moderate anticancer activity (Lu Jiu-fu et al., 2015).

Antiangiogenic Potential

Pyrimidine derivatives have been explored for their antiangiogenic effects, which are crucial in cancer treatment. A study on various synthetic compounds derived from 4-chloro-6-methoxy- N,N-dimethyl pyrimidin-2-amine, a compound related to this compound, showed significant results in antiangiogenic properties (Jafar & Hussein, 2021).

Antifungal Effects

Certain pyrimidine derivatives, closely related to this compound, have exhibited notable antifungal effects. For example, derivatives like 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine have shown significant activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Synthesis of Novel Compounds

Pyrimidine derivatives serve as precursors in the synthesis of novel compounds. The work involving 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, related to the chemical , leads to the development of new pyrimidine derivatives with potential biological activities (Jafar et al., 2013).

Properties

IUPAC Name

6-chloro-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-8(2)15-5-3-4-12-10-6-9(11)13-7-14-10/h6-8H,3-5H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRMZUTYCSVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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